3-Bromo-5-(2-methyloxetan-2-yl)pyridine
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Overview
Description
3-Bromo-5-(2-methyloxetan-2-yl)pyridine is an organic compound with the molecular formula C9H10BrNO It is a pyridine derivative featuring a bromine atom at the 3-position and a 2-methyloxetane group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-methyloxetan-2-yl)pyridine typically involves the bromination of a pyridine precursor followed by the introduction of the 2-methyloxetane group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. The 2-methyloxetane group can be introduced through a nucleophilic substitution reaction using an appropriate oxetane derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2-methyloxetan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium catalysts and arylboronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while cross-coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
3-Bromo-5-(2-methyloxetan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-methyloxetan-2-yl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the 2-methyloxetane group can influence its binding affinity and specificity for these targets. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxypyridine: This compound has a methoxy group instead of the 2-methyloxetane group.
3-Bromo-2-oxiranyl-pyridine: This compound features an oxirane ring instead of the 2-methyloxetane group.
Uniqueness
3-Bromo-5-(2-methyloxetan-2-yl)pyridine is unique due to the presence of the 2-methyloxetane group, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
3-bromo-5-(2-methyloxetan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-9(2-3-12-9)7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRQKICYIXFFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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